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Compound of Interest

Compound Name: 3-(Ethylamino)pyrrolidine

Cat. No.: B038164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Ethylamino)pyrrolidine, a key building block in medicinal chemistry and drug discovery. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, offering a foundational dataset for its identification,

characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-
(Ethylamino)pyrrolidine. These values are calculated based on computational models and

provide a reliable reference for the identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-(Ethylamino)pyrrolidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.9 - 3.1 m 1H CH-N

~2.6 - 2.8 m 4H
CH₂-N (pyrrolidine

ring)

~2.5 q 2H CH₂-CH₃

~1.8 - 2.0 m 1H CH₂ (pyrrolidine ring)

~1.5 - 1.7 m 1H CH₂ (pyrrolidine ring)

~1.1 t 3H CH₃

~1.0 br s 2H NH, NH₂

Solvent: CDCl₃. Predicted data is based on computational simulations.

Table 2: Predicted ¹³C NMR Data for 3-(Ethylamino)pyrrolidine

Chemical Shift (δ) ppm Carbon Type Assignment

~55 CH CH-N

~52 CH₂ CH₂-N (pyrrolidine ring)

~48 CH₂ CH₂-N (pyrrolidine ring)

~44 CH₂ CH₂-CH₃

~32 CH₂ CH₂ (pyrrolidine ring)

~15 CH₃ CH₃

Solvent: CDCl₃. Predicted data is based on computational simulations.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-(Ethylamino)pyrrolidine
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 - 3250 Medium, Broad N-H Stretch (amine)

~2960 - 2850 Strong C-H Stretch (aliphatic)

~1460 Medium C-H Bend (alkane)

~1130 Medium C-N Stretch (amine)

Predicted data based on computational modeling.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-(Ethylamino)pyrrolidine

m/z Relative Intensity (%) Assignment

114 100 [M]⁺ (Molecular Ion)

99 High [M-CH₃]⁺

85 High [M-C₂H₅]⁺

70 Medium [M-C₂H₅N]⁺

57 Medium [C₄H₉]⁺

Ionization Mode: Electron Ionization (EI). Predicted data based on computational fragmentation

patterns.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Ethylamino)pyrrolidine in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

Process the data using Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As 3-(Ethylamino)pyrrolidine is a liquid, it can be analyzed as a neat

thin film.

Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Gently press the plates together to form a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.
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Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: For a volatile amine like 3-(Ethylamino)pyrrolidine, direct injection or

gas chromatography (GC) coupling is suitable.

Direct Injection: Introduce a small amount of the neat liquid sample into the ion source via

a heated probe.

GC-MS: Inject a dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or ether) into the GC, which separates the compound before it enters the

mass spectrometer.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 30-200).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 3-(Ethylamino)pyrrolidine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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